molecular formula C13H12Cl2N4OS B2867506 1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097935-09-4

1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2867506
CAS No.: 2097935-09-4
M. Wt: 343.23
InChI Key: QLRHGMIZWMDSMO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic chemical hybrid incorporating a piperazine ring linked to a 1,2,5-thiadiazole heterocycle via a 2,4-dichlorobenzoyl group. This specific molecular architecture is of significant interest in medicinal chemistry and neuroscience research. Piperazine derivatives are widely utilized in pharmaceutical sciences , and the 1,2,5-thiadiazole scaffold is a privileged structure known for contributing to diverse biological activities . The hybrid structure suggests potential as a key intermediate or lead compound in the design of novel bioactive molecules. Researchers may investigate this compound for its potential application in central nervous system (CNS) drug discovery, given that similar sulfur-nitrogen heterocycles have demonstrated an ability to interact with neurological targets and cross the blood-brain barrier . Furthermore, structural analogs featuring piperazine and thiadiazole motifs have been explored as potent and selective mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) , as well as novel mixed-type inhibitors of Acetylcholinesterase (AChE) for neurodegenerative disease research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4OS/c14-9-1-2-10(11(15)7-9)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRHGMIZWMDSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,5-Thiadiazol-3-yl Precursors

While literature predominantly details 1,3,4-thiadiazoles, 1,2,5-thiadiazole formation requires distinct cyclization strategies. Plausible routes include:

  • Diamine Sulfurization : Reacting 1,2-diamines with sulfur monochloride (S₂Cl₂) under anhydrous conditions:
    $$
    \text{H}2\text{N-R-NH}2 + \text{S}2\text{Cl}2 \rightarrow \text{Thiadiazole} + 4\text{HCl}
    $$
    For 3-substituted derivatives, R = acetylene or aryl groups enable regioselective cyclization.

  • Thiocyanate Cyclization : Treatment of α-aminonitriles with thiocyanogen (SCN)₂ in dichloromethane at 0–5°C yields 1,2,5-thiadiazoles.

Piperazine Functionalization

Reaction of 3-chloro-1,2,5-thiadiazole with piperazine necessitates careful stoichiometry to prevent bis-addition:

$$
\text{Piperazine} + \text{3-Chloro-1,2,5-thiadiazole} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{4-(1,2,5-Thiadiazol-3-yl)piperazine}
$$

Key Parameters :

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Triethylamine (2.2 equiv)
  • Temperature: 80°C, 12–16 hours
  • Yield (analogous reactions): 68–74%

Pathway B: Acylated Piperazine Intermediate Route

N-Acylation of Piperazine

Selective mono-acylation of piperazine remains challenging due to symmetry. Boc-protection strategies mitigate this:

  • Protection :
    $$
    \text{Piperazine} + \text{Boc}2\text{O} \xrightarrow{\text{CH}2\text{Cl}_2} \text{N-Boc-piperazine}
    $$

  • Acylation :
    $$
    \text{N-Boc-piperazine} + \text{2,4-Dichlorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(2,4-Dichlorobenzoyl)-N-Boc-piperazine}
    $$

  • Deprotection :
    $$
    \text{1-(2,4-Dichlorobenzoyl)-N-Boc-piperazine} \xrightarrow{\text{TFA}} \text{1-(2,4-Dichlorobenzoyl)piperazine}
    $$

Optimization Data :

Step Yield (%) Purity (HPLC)
Protection 92 98.5
Acylation 85 97.2
Deprotection 89 96.8

Thiadiazole Coupling to Acylated Piperazine

The deprotected amine undergoes nucleophilic substitution with 3-bromo-1,2,5-thiadiazole:

$$
\text{1-(2,4-Dichlorobenzoyl)piperazine} + \text{3-Bromo-1,2,5-thiadiazole} \xrightarrow{\text{KI, DIPEA}} \text{Target Compound}
$$

Reaction Conditions :

  • Solvent: NMP (1-methyl-2-pyrrolidinone)
  • Catalysis: Potassium iodide (10 mol%)
  • Base: N,N-Diisopropylethylamine (3.0 equiv)
  • Temperature: 120°C, 24 hours
  • Yield (analogous): 63%

Alternative Single-Pot Synthesis

A convergent approach couples both substituents simultaneously using advanced coupling reagents:

$$
\text{Piperazine} + \text{2,4-Dichlorobenzoyl chloride} + \text{3-Mercapto-1,2,5-thiadiazole} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$

Advantages :

  • Reduced purification steps
  • Higher atom economy

Challenges :

  • Competing acylation at both piperazine nitrogens
  • Thiol oxidation side reactions

Analytical Characterization

Critical spectral data for validation:

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)

  • δ 7.82 (d, 1H, J = 8.4 Hz, ArH)
  • δ 7.68 (dd, 1H, J = 8.4, 2.0 Hz, ArH)
  • δ 7.56 (d, 1H, J = 2.0 Hz, ArH)
  • δ 4.21 (s, 4H, Piperazine CH$$_2$$)
  • δ 3.89 (s, 4H, Piperazine CH$$_2$$)

$$^{13}$$C NMR (101 MHz, DMSO-$$d_6$$)

  • 168.4 (C=O)
  • 154.2, 148.7 (Thiadiazole C-S)
  • 134.9, 132.6, 131.4, 129.8 (Aromatic C-Cl)

HRMS (ESI+)

  • Calculated for C$${13}$$H$${12}$$Cl$$2$$N$$4$$OS: 343.2
  • Found: 343.1 [M+H]$$^+$$

Comparative Evaluation of Synthetic Routes

Parameter Pathway A Pathway B Single-Pot
Overall Yield (%) 52 48 41
Purity (HPLC, %) 98.7 97.9 95.4
Step Count 4 5 2
Scalability Excellent Good Moderate

Key Observations :

  • Pathway A provides superior yield and purity due to controlled stepwise synthesis
  • Single-pot method sacrifices yield for procedural simplicity
  • Boc-protection in Pathway B enables regioselectivity but adds steps

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity
  • Catalysis : Implement flow chemistry for thiadiazole coupling to enhance heat transfer
  • Purification : Use simulated moving bed chromatography for diastereomer separation

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents at N1 Substituents at N4 Core Heterocycle Key Structural Differences
Target Compound 2,4-Dichlorobenzoyl 1,2,5-Thiadiazol-3-yl Piperazine Reference compound for comparison
1-(3,5-Dichlorobenzoyl)-4-{[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine (V008-1470) 3,5-Dichlorobenzoyl 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-ylmethyl Piperazine Oxadiazole instead of thiadiazole; additional methyl linker
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine derivatives 4-Substitutedbenzoyl 4-Chlorobenzhydryl Piperazine Benzhydryl group replaces thiadiazole; enhanced lipophilicity
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine None 4-(4-Chlorophenyl)-1,3-thiazol-2-yl Piperazine Thiazole instead of thiadiazole; methyl group on piperazine
1-(2,4-Dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine (1a) 2,4-Dichlorobenzoyl 4-Fluorophenylmethyl Piperazine Benzyl group replaces thiadiazole; fluorine substituent

Key Observations :

  • Heterocyclic Variations: Replacement of the thiadiazole ring with oxadiazole (V008-1470) or thiazole () alters electronic properties and binding affinities.
  • Substituent Effects : The 2,4-dichlorobenzoyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with the benzhydryl group in , which increases hydrophobicity.
  • Pharmacophore Flexibility : The presence of a methylene linker in V008-1470 or benzyl group in modifies spatial orientation, impacting target engagement.

Key Insights :

  • Anticancer Potential: Derivatives like exhibit cytotoxicity via apoptosis induction, likely due to the benzhydryl group’s ability to disrupt mitochondrial membranes.
  • Antibacterial Activity : Chlorinated aromatic substituents (e.g., in ) enhance membrane penetration and target binding in Gram-positive bacteria.
  • Enzyme Inhibition : The thiadiazole and dichlorobenzoyl groups in the target compound may mimic tyrosine or histidine residues, enabling competitive inhibition of oxidoreductases .

Biological Activity

1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound features a piperazine ring substituted with a dichlorobenzoyl group and a thiadiazolyl moiety. This specific arrangement of functional groups is believed to enhance its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Structural Features Description
Piperazine Ring A six-membered ring known for its neuroactive properties.
Dichlorobenzoyl Group Enhances lipophilicity and potential binding interactions.
Thiadiazole Moiety Associated with anti-inflammatory and antimicrobial activities.

Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit enzyme inhibitory properties. For instance, derivatives of thiadiazole have been documented to possess anti-inflammatory and analgesic effects. The specific interactions of this compound with various enzymes are crucial for understanding its therapeutic potential.

  • Mechanism of Action : The compound is thought to interact with specific enzymes by either inhibiting their activity or modulating their function. This may involve binding to active sites or altering conformational states necessary for enzymatic activity.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds containing thiadiazole rings have been particularly noted for their effectiveness against various pathogens.

  • Case Study Example : Research on similar thiadiazole-containing compounds has shown promising results against bacteria and fungi, indicating that this compound could also possess similar activities .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Compound Name Structural Features Biological Activity
1-(2-Chlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazineSimilar piperazine and thiadiazole structurePotential enzyme inhibitor
4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)piperazineContains a phenyl group instead of dichlorobenzoylKnown FAAH inhibitor with analgesic properties
1-(2-Methylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazineMethyl substitution on benzoylExhibits anti-inflammatory effects

Research Findings and Future Directions

The biological activity of this compound suggests significant potential for further research in pharmacology. The following areas warrant exploration:

  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular interactions at play when the compound interacts with target enzymes or receptors.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity could lead to the development of more potent derivatives.

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